An In-depth Technical Guide to 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (Pinacolborane)
An In-depth Technical Guide to 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (Pinacolborane)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, commonly known as pinacolborane (HBpin), is a colorless liquid organic compound with the chemical formula C6H13BO2.[1][2] It is a key reagent in organic synthesis, serving as a versatile building block for the creation of complex molecules.[3] Its significance is particularly pronounced in the pharmaceutical, pesticide, and dye industries, where it is instrumental in hydroboration and borylation reactions.[3] The ability of pinacolborane to introduce boron atoms into organic frameworks with high precision makes it an invaluable tool for medicinal chemists in the design of novel drug candidates.[3][4]
Core Properties
The physical and chemical properties of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane are summarized in the table below.
| Property | Value |
| Molecular Formula | C6H13BO2 |
| Molecular Weight | 127.98 g/mol [2] |
| CAS Number | 25015-63-8[3] |
| Appearance | Colorless liquid[3] |
| Density | 0.882 g/mL at 25 °C[1] |
| Boiling Point | 42-43 °C/50 mmHg[1] |
| Refractive Index | n20/D 1.396[1] |
| Flash Point | 5 °C (41.0 °F) - closed cup[1] |
| Storage Temperature | 2-8°C[1] |
Synthesis of Pinacolborane Derivatives
While pinacolborane itself is commercially available, its derivatives are central to its application. A common method for preparing pinacolborane esters is through the reaction of a boronic acid with pinacol.
Experimental Protocol: Synthesis of 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This protocol describes the synthesis of a dichloromethyl derivative of pinacolborane, which can be further modified.
Step A: (Dichloromethyl)boronic acid (1)
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A flame-dried 1-L, three-necked, round-bottomed flask is equipped with an addition funnel, an overhead mechanical stirrer, and a rubber septum with an argon inlet/outlet and a temperature probe.
-
The flask is charged with dry tetrahydrofuran (200 mL) and dry dichloromethane (10.0 mL, 156 mmol).
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The mixture is cooled to -100 °C in an ethanol/liquid nitrogen bath and stirred vigorously (400 rpm).
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A solution of n-butyllithium (2.5 M in hexanes, 50.7 mL, 127 mmol) is added dropwise over 45 minutes, maintaining the internal temperature at -100 °C.
-
The reaction mixture is stirred at this temperature for 40 minutes.
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Trimethyl borate (15.0 mL, 133 mmol) is added in one portion.
-
The mixture is stirred at -100 °C for another 40 minutes.
-
Hydrochloric acid (5 N, 30 mL) is added, the cooling bath is removed, and the mixture is stirred for 1 hour.[5]
Step B: 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2)
-
To the crude (dichloromethyl)boronic acid (1) from Step A in a 250-mL round-bottomed flask under argon, add dry dichloromethane (100 mL).
-
After complete dissolution, add anhydrous magnesium sulfate (15.3 g, 127 mmol) and pinacol (15.73 g, 133 mmol).
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The heterogeneous mixture is stirred under argon at room temperature for 16 hours.[5]
Key Reactions and Applications in Drug Development
Pinacolborane and its derivatives are fundamental reagents in several carbon-carbon and carbon-heteroatom bond-forming reactions, which are cornerstones of modern drug synthesis.
Hydroboration
Hydroboration involves the addition of a hydrogen-boron bond across a carbon-carbon double or triple bond. Pinacolborane is widely used for the hydroboration of alkenes and alkynes, often catalyzed by transition metals.[1][6] This reaction is crucial for introducing a boronic ester group, which can then be used in subsequent cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. It typically involves the reaction of an organoboron compound (like a pinacol boronate ester) with an organohalide in the presence of a palladium catalyst and a base. This reaction is extensively used in the pharmaceutical industry to synthesize complex organic molecules, including many commercial drugs.[4][7]
Experimental Protocol: Copper-Catalyzed Borylation of Aryl Iodides
This protocol outlines a method for preparing aryl boronates, which are key intermediates for Suzuki-Miyaura coupling.
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A mixture of an aryl iodide (1.0 mmol), pinacolborane (1.5 mmol), and a copper catalyst (e.g., CuI, specific amount depends on the catalyst) is prepared in a suitable solvent (e.g., THF) under an inert atmosphere.
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A base (e.g., a tertiary amine, 1.5 mmol) is added to the mixture.
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The reaction is stirred at room temperature until the aryl iodide is consumed (monitored by TLC or GC).
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Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.[1]
Role in Drug Development Workflow
The versatility of pinacolborane makes it a valuable tool throughout the drug development pipeline, from initial lead discovery to process optimization.
Safety and Handling
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is a flammable liquid and is water-reactive. Appropriate safety precautions must be taken during its handling and storage.
| Hazard Information | Precautionary Measures |
| GHS Pictogram | GHS02 (Flammable)[1] |
| Signal Word | Danger[1] |
| Hazard Statements | H225: Highly flammable liquid and vapor.[1] H261: In contact with water releases flammable gases.[1] |
| Precautionary Statements | P210: Keep away from heat, sparks, open flames, hot surfaces. No smoking.[1] P231 + P232: Handle under inert gas. Protect from moisture.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Personal Protective Equipment | N95 dust mask, eye shields, gloves.[1] |
| Storage Class Code | 4.3 - Hazardous materials which set free flammable gases upon contact with water.[1] |
Conclusion
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is a cornerstone reagent in modern organic synthesis. Its utility in forming carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura coupling has made it indispensable in the field of drug discovery and development.[7] The ability to create diverse and complex molecular architectures efficiently and selectively ensures that pinacolborane will continue to be a vital tool for chemists pushing the boundaries of science.[4]
References
- 1. 4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4,4,5,5-Tetramethyl[1,3,2]dioxaborolane | C6H13BO2 | CID 2734768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. orgsyn.org [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. chemimpex.com [chemimpex.com]
